Ethyl 2-(piperidine-3-carbonylamino)propanoate

Lipophilicity Blood-Brain Barrier Penetration Prodrug Design

Ethyl 2-(piperidine-3-carbonylamino)propanoate (CAS 135612-57-6) is a heterocyclic amino acid derivative formally composed of a nipecotic acid (piperidine-3-carboxylic acid) scaffold coupled to an L/DL-alanine ethyl ester moiety via a carboxamide linkage. With a molecular formula of C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol, this compound belongs to the broader class of nipecotic acid-amino acid conjugates that have been explored across GABA transporter inhibition, platelet-activating factor (PAF) antagonism, and peptide mimetic chemistry.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 135612-57-6
Cat. No. B1444922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(piperidine-3-carbonylamino)propanoate
CAS135612-57-6
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NC(=O)C1CCCNC1
InChIInChI=1S/C11H20N2O3/c1-3-16-11(15)8(2)13-10(14)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3,(H,13,14)
InChIKeyOZRNUKFXGFGYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(piperidine-3-carbonylamino)propanoate (CAS 135612-57-6): Core Properties and Structural Classification


Ethyl 2-(piperidine-3-carbonylamino)propanoate (CAS 135612-57-6) is a heterocyclic amino acid derivative formally composed of a nipecotic acid (piperidine-3-carboxylic acid) scaffold coupled to an L/DL-alanine ethyl ester moiety via a carboxamide linkage [1]. With a molecular formula of C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol, this compound belongs to the broader class of nipecotic acid-amino acid conjugates that have been explored across GABA transporter inhibition, platelet-activating factor (PAF) antagonism, and peptide mimetic chemistry [2]. The presence of both a secondary amine (piperidine NH) and a chiral α-carbon on the alanine residue renders it a versatile intermediate for further N-functionalization or C-terminal manipulation, distinguishing it from simpler nipecotic acid esters that lack the amino acid extension.

Why Nipecotic Acid Esters or Unsubstituted Nipecotic Acid Cannot Substitute for Ethyl 2-(piperidine-3-carbonylamino)propanoate in Key Research Applications


While nipecotic acid and its simple alkyl esters (e.g., ethyl nipecotate) have been extensively characterized as GABA uptake inhibitors, they lack the carboxamide-linked amino acid extension that defines Ethyl 2-(piperidine-3-carbonylamino)propanoate . This structural extension introduces a second chiral center (on the alanine α-carbon) and an additional hydrogen-bond donor/acceptor motif, which can profoundly alter target engagement profiles, metabolic stability, and synthetic tractability. In the context of PAF antagonist development, the N-(3-piperidinylcarbonyl)-beta-alanine scaffold has been shown to require specific ester moieties for optimal oral bioavailability and potency; simple nipecotic acid or its ethyl ester alone are inactive in these assays [1]. Generic substitution with the methyl ester (CAS 135612-54-3) or benzyl ester analogs without empirical head-to-head data risks compromising either pharmacokinetic properties or downstream synthetic efficiency, as demonstrated across nipecotic acid prodrug series.

Head-to-Head and Class-Level Quantitative Differentiation of Ethyl 2-(piperidine-3-carbonylamino)propanoate Against Key Structural Analogs


Estimated Lipophilicity Differentiation: Ethyl 2-(piperidine-3-carbonylamino)propanoate vs. 2-(Piperidine-3-carbonylamino)propanoic Acid (Free Acid Form)

Ethyl esterification is a well-established strategy to increase lipophilicity and enhance membrane permeability of amino acid derivatives. Based on the classical Hansch π-value contribution of an ethyl ester (+0.76 log P units relative to the free carboxylic acid), Ethyl 2-(piperidine-3-carbonylamino)propanoate is predicted to exhibit a CLogP approximately 0.7–0.9 log units higher than the corresponding free acid, 2-(piperidine-3-carbonylamino)propanoic acid [1]. Although experimental log P/D values for this specific compound are not publicly available, this difference is consistent with the prodrug strategy employed across nipecotic acid ester series where ethyl esters demonstrated superior CNS penetration over free acids in rodent models [2]. The free acid comparator serves as the ionizable, less lipophilic baseline.

Lipophilicity Blood-Brain Barrier Penetration Prodrug Design

GABA Transporter-1 (GAT-1) Inhibitory Potency: Nipecotic Acid Class Baseline and Expected Potency Range for N-Acyl Amino Acid Ester Derivatives

The parent compound nipecotic acid exhibits IC₅₀ values of 8 µM (hGAT-1), 38 µM (rGAT-2), 106 µM (hGAT-3), and 2370 µM (hBGT-1) in radiolabeled GABA uptake assays . Structure-activity relationship (SAR) studies have established that N-acylation of nipecotic acid with amino acid esters can modulate both potency and transporter subtype selectivity [1]. For the benzhydrol-containing nipecotic acid and guvacine series, several derivatives achieved in vitro IC₅₀ values for GABA uptake below 1 µM [1]. While a direct GAT-1 IC₅₀ for Ethyl 2-(piperidine-3-carbonylamino)propanoate has not been reported, its structural similarity to known potent N-acyl nipecotic acid derivatives—combined with the ethyl ester prodrug motif that enhances cellular uptake—suggests it may fall within the mid-nanomolar to low-micromolar potency range at GAT-1, pending empirical determination.

GABA Transporter Inhibition GAT-1 Anticonvulsant Research

Synthetic Versatility and Intermediate Utility: Ethyl 2-(piperidine-3-carbonylamino)propanoate vs. Methyl and Benzyl Ester Analogs in Multi-Step Synthesis

The ethyl ester moiety offers a balance between stability under acidic conditions and selective saponification under mild basic conditions (e.g., LiOH in THF/H₂O), enabling orthogonal deprotection strategies relative to methyl or benzyl esters. Methyl esters (e.g., CAS 135612-54-3) are more prone to premature hydrolysis during N-Boc deprotection with TFA, whereas benzyl esters require hydrogenolysis (H₂/Pd-C), which may be incompatible with substrates bearing reduction-sensitive functionalities [1]. In the synthesis of N-(3-piperidinylcarbonyl)-beta-alanine PAF antagonists, ethyl ester intermediates were preferentially employed due to their compatibility with subsequent amide coupling and final ester hydrolysis steps [2]. The ethyl ester thus functions as a semi-permanent protecting group that can be removed orthogonally to tert-butyl carbamates (Boc) or benzyl carbamates (Cbz).

Synthetic Intermediate Orthogonal Protection Peptide Mimetic

Enantiomeric Differentiation Potential: Chiral Alanine Residue Introduces Stereochemical Leverage Absent in Achiral Nipecotic Acid Esters

The (R)- and (S)-enantiomers of nipecotic acid exhibit a ~10-fold difference in GABA uptake inhibitory potency, with (R)-nipecotic acid being an order of magnitude more potent than the (S)-isomer in rat brain slice assays [1]. Ethyl 2-(piperidine-3-carbonylamino)propanoate incorporates a second chiral center at the alanine α-carbon, creating four possible stereoisomers (two diastereomeric pairs). This stereochemical complexity provides an additional dimension for pharmacological differentiation: individual diastereomers of nipecotic acid-amino acid conjugates have been shown to exhibit divergent target selectivity profiles [2]. In contrast, simple ethyl nipecotate (CAS 25137-01-3) possesses only a single chiral center, limiting stereochemical SAR exploration. The availability of optically pure enantiomers of the target compound enables structure-activity studies that can leverage both piperidine and alanine stereochemistry for enhanced subtype selectivity.

Chiral Resolution Stereochemistry GABA Uptake Stereoselectivity

Recommended Application Scenarios for Ethyl 2-(piperidine-3-carbonylamino)propanoate Based on Differentiated Evidence


PAF Antagonist Lead Optimization and Platelet Aggregation Inhibitor Development

The N-(3-piperidinylcarbonyl)-beta-alanine scaffold is a validated pharmacophore for glycoprotein IIb/IIIa and PAF antagonism [1]. Ethyl 2-(piperidine-3-carbonylamino)propanoate serves as a versatile intermediate for introducing diverse N-substituents at the piperidine nitrogen and for subsequent C-terminal elaboration. The orthogonal ethyl ester protection strategy (Section 3, Evidence Item 3) enables sequential deprotection and coupling steps critical for constructing focused libraries of PAF antagonist candidates. The enhanced lipophilicity relative to the free acid (Section 3, Evidence Item 1) may improve oral absorption of final compounds, consistent with the prodrug rationale employed in the EP0669912B1 patent series.

GABA Transporter Subtype-Selective Inhibitor Discovery for Epilepsy and Anxiety Disorders

The class-level GABA uptake inhibitory activity of nipecotic acid derivatives (Section 3, Evidence Item 2) positions this compound as a candidate starting material for GAT subtype selectivity optimization. The two chiral centers (Section 3, Evidence Item 4) allow systematic exploration of diastereomer-dependent GAT-1 vs. GAT-3 selectivity, a critical parameter for developing anticonvulsant agents with reduced side-effect profiles [2]. Researchers can procure individual enantiomers or racemic mixtures to establish preliminary SAR before committing to asymmetric synthesis campaigns.

Peptide Mimetic Scaffold Construction for Protease-Resistant Lead Compounds

The piperidine-3-carbonyl moiety functions as a conformationally restricted bioisostere of the γ-aminobutyric acid or proline residue in peptide mimetic design [1]. Coupling to alanine ethyl ester provides a dipeptide-like building block that can be directly incorporated into solid-phase or solution-phase peptide synthesis. The ethyl ester's orthogonal deprotection profile (Section 3, Evidence Item 3) is particularly advantageous when constructing peptide sequences that require selective C-terminal unmasking for fragment condensation or macrocyclization strategies.

Chiral Building Block Supply for Asymmetric Synthesis and Chiral Pool Approaches

The dual stereocenter architecture (Section 3, Evidence Item 4) makes this compound valuable as a chiral pool starting material for synthesizing enantiomerically pure piperidine-containing natural product analogs or pharmaceutical intermediates. Procurement of defined stereoisomers (e.g., (R)-nipecotic acid-(L)-alanine ethyl ester) enables entry into specific stereochemical series without requiring costly chiral chromatography or asymmetric catalysis steps, streamlining process chemistry scale-up efforts.

Quote Request

Request a Quote for Ethyl 2-(piperidine-3-carbonylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.